![molecular formula C11H11FO2 B2743033 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 139229-60-0](/img/structure/B2743033.png)
1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11FO2 . It appears as a white to almost white powder .
Molecular Structure Analysis
The molecular weight of “this compound” is 194.21 . The InChI code for this compound is 1S/C11H11FO2/c1-15(8-9-2-4-10(14)5-3-9)11(16)13(6-7-13)12(17)18/h2-5H,6-8H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 194.21 . The compound is soluble in methanol .Aplicaciones Científicas De Investigación
Cyclopropane Derivatives in Synthesis and Reactivity
Cyclopropane derivatives are notable for their unique reactivity due to the strain in the cyclopropane ring. They have been used extensively in organic synthesis, serving as building blocks for various compounds. The reactivity of cyclopropane-containing compounds enables direct approaches towards carbonylcyclopropanes, facilitating the development of efficient methods for transformations of these derivatives. This is crucial in drug development and the synthesis of organically active compounds, where cyclopropane rings can impose conformational rigidity and enhance metabolic stability (Sedenkova et al., 2018).
Fluorinated Compounds in Environmental and Technological Applications
Fluorinated compounds, due to their unique properties, have found wide applications in environmental and technological domains. For instance, fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) are being explored due to concerns over their environmental persistence and toxicity. The transition to these alternatives is crucial for reducing potential health risks and environmental impacts (Wang et al., 2013).
Ethylene and Ethylene Inhibition in Plant Biology
In the context of plant biology, the role of ethylene, a simple two-carbon molecule, is profound. The biochemical precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), is a simple molecule but plays significant roles beyond just being a precursor. For example, ACC can be conjugated to different derivatives, metabolized by bacteria using ACC-deaminase to favor plant growth, and is involved in sophisticated transport mechanisms. This highlights the intricate roles of such compounds in biological processes and their potential for applications in agriculture and plant science (Van de Poel & Van Der Straeten, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESFUYHNUATMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

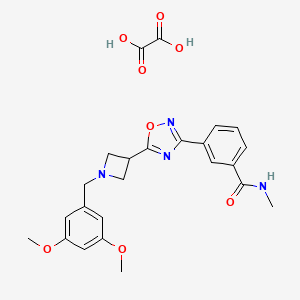
![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2742955.png)

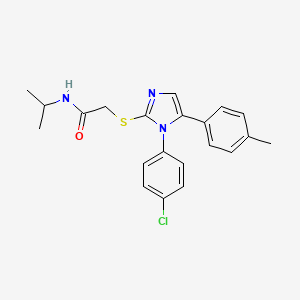
![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2742963.png)
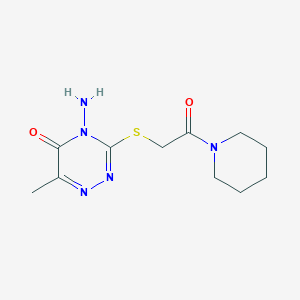
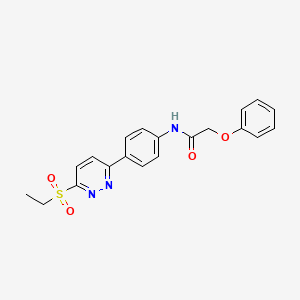
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-4,5-difluorophenyl)amino]acetamide](/img/structure/B2742969.png)
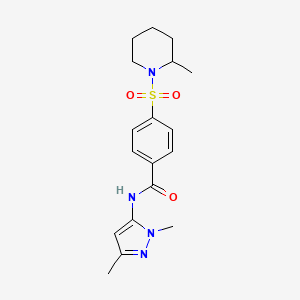
![4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
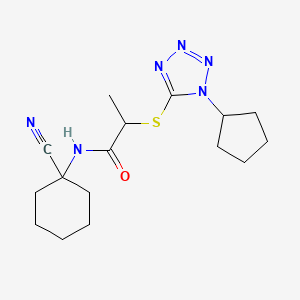
![3-(3-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2742973.png)
